molecular formula C15H20Cl2N2O2 B2676308 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421530-28-0

2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2676308
CAS No.: 1421530-28-0
M. Wt: 331.24
InChI Key: PYTFDLJDAZQUBW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with dichloro groups and a piperidine ring

Preparation Methods

The synthesis of 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through alkylation reactions.

    Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, often using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can be compared with other similar compounds, such as:

    2,4-Dichloro-N-(2-methoxyethyl)-N-(1-methylpiperidin-4-yl)benzamide: This compound has a similar structure but with a methyl group instead of the piperidin-4-yl group.

    2,4-Dichloro-N-(2-methoxyethyl)-N-(1-ethylpiperidin-4-yl)benzamide: This compound has an ethyl group instead of the piperidin-4-yl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyethyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-21-9-8-19-6-4-12(5-7-19)18-15(20)13-3-2-11(16)10-14(13)17/h2-3,10,12H,4-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTFDLJDAZQUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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